Methyl 3-methyl-5-nitropyridine-2-carboxylate
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Description
Methyl 3-methyl-5-nitropicolinate is a chemical compound with the molecular formula C8H8N2O4 . It is used in various scientific experiments and industrial applications .
Molecular Structure Analysis
The molecular weight of Methyl 3-methyl-5-nitropicolinate is 196.16 g/mol . The SMILES representation of its structure isO=C(C1=NC=C(N+[O-])C=C1C)OC
.
Scientific Research Applications
Chemical Synthesis and Characterization
Methyl 3-methyl-5-nitropicolinate is a compound of interest in the synthesis and characterization of various chemical entities. For instance, Delatour et al. (2003) developed a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which could be extended to other derivatives, highlighting the versatility of nitro-substituted compounds in chemical synthesis for analytical purposes (Delatour et al., 2003). Gobis et al. (2022) synthesized methyl 4-phenylpicolinoimidate derivatives of hydrazone, demonstrating antimicrobial activity, including against tuberculosis, showcasing the potential of methyl 3-methyl-5-nitropicolinate derivatives in medicinal chemistry (Gobis et al., 2022).
Catalysis and Polymerization
Zhang et al. (2011) investigated 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides for ethylene polymerization, indicating the potential of nitro-substituted compounds in catalysis and polymer synthesis (Zhang et al., 2011).
Antimicrobial and Tuberculostatic Activity
Research by Gobis et al. (2022) on the synthesis of hydrazones from methyl 4-phenylpicolinoimidate derivatives showed significant antimicrobial and tuberculostatic activities, highlighting the role of nitro-substituted compounds in developing new antimicrobial agents (Gobis et al., 2022).
Corrosion Inhibition
Rbaa et al. (2019) demonstrated the application of 8-hydroxyquinoline derivatives, such as (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, as effective corrosion inhibitors for mild steel, emphasizing the potential of methyl 3-methyl-5-nitropicolinate derivatives in industrial applications to prevent corrosion (Rbaa et al., 2019).
Lanthanide Luminescence Sensitization
Comby et al. (2006) explored the use of 8-hydroxyquinolinate-based podates to sensitize the near-infrared luminescence of lanthanide ions, such as Nd(III) and Yb(III), for potential applications in bioanalyses and imaging technologies (Comby et al., 2006).
Properties
IUPAC Name |
methyl 3-methyl-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-9-7(5)8(11)14-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXQOITCHEZKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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